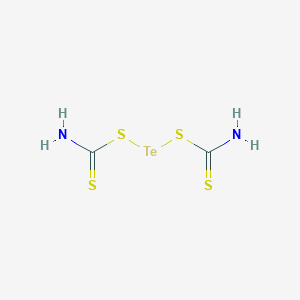
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) is a complex organosulfur compound characterized by the presence of disulfide and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) typically involves the coupling of thiols with disulfides. One common method is the reaction of thiols with 1-chlorobenzotriazole, which forms benzotriazolated thiols. These intermediates then react with another thiol to form the desired disulfide compound . This method is advantageous as it avoids the use of toxic and harsh oxidizing agents.
Industrial Production Methods
Industrial production of (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) often employs large-scale synthesis techniques that ensure high yield and purity. The process involves the use of organophosphorus sulfenyl bromide as an activating agent, which facilitates the formation of unsymmetrical disulfides under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonamides and sulfinamides.
Reduction: Thiols.
Substitution: Various substituted thioamides and disulfides.
Scientific Research Applications
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.
Biology: Employed in the study of redox biology and protein folding due to its ability to form and break disulfide bonds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can modulate redox states.
Industry: Utilized in the production of polymers and other materials that require disulfide linkages
Mechanism of Action
The mechanism of action of (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) involves its ability to undergo redox reactions. The disulfide bonds can be reduced to thiols, which can then participate in further chemical reactions. This redox capability is crucial in biological systems where disulfide bonds play a role in protein structure and function .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, which are used in various pharmaceutical applications.
Sulfinamides: Similar to sulfonamides but with a sulfinyl group, used in organic synthesis.
Disulfides: Compounds with disulfide bonds, commonly found in proteins and used in redox biology .
Properties
CAS No. |
92593-36-7 |
|---|---|
Molecular Formula |
C2H4N2S4Te |
Molecular Weight |
311.9 g/mol |
IUPAC Name |
carbamothioylsulfanyltellanyl carbamodithioate |
InChI |
InChI=1S/C2H4N2S4Te/c3-1(5)7-9-8-2(4)6/h(H2,3,5)(H2,4,6) |
InChI Key |
NJWUMLMAYBUQJR-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(N)S[Te]SC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


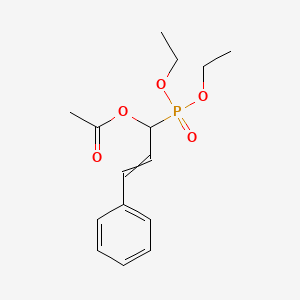
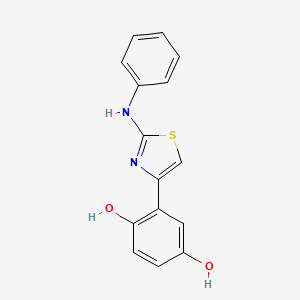
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)
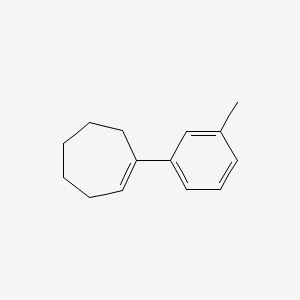
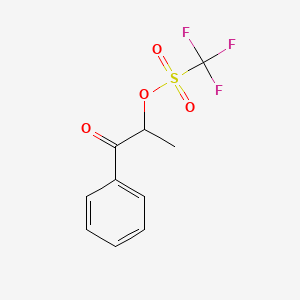
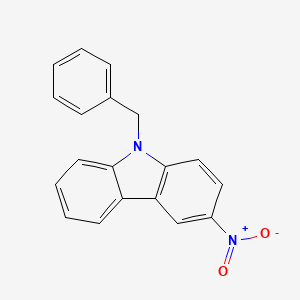
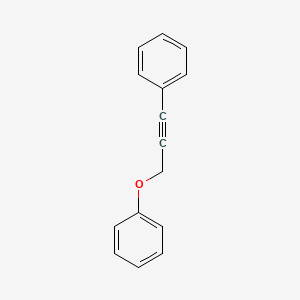
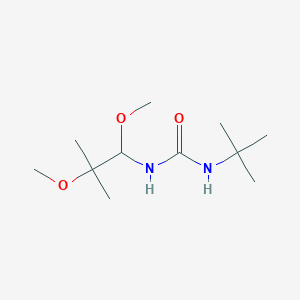
![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)
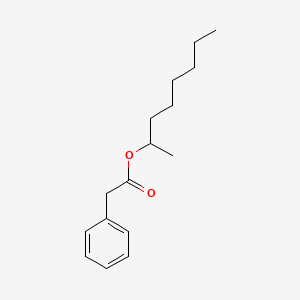
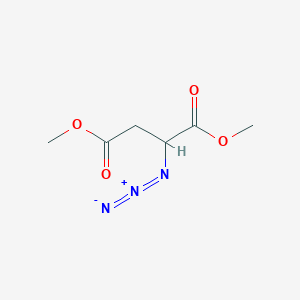
![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)
